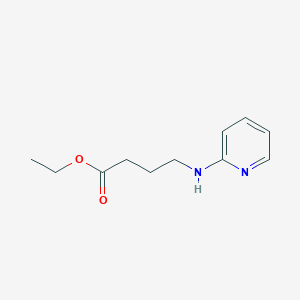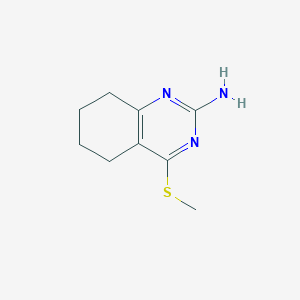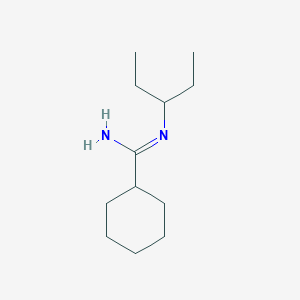
1H-Indazole-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-4,5-dicarbonitrile is a heterocyclic compound that features an indazole core with two cyano groups attached at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-4,5-dicarbonitrile can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between benzonitrile and hydrazine under specific conditions can produce benzylidenehydrazine, which then undergoes cyclization to form the indazole core . Another method involves the use of microwave-assisted synthesis, where aromatic aldehydes react with 2,3-diaminomaleonitrile in the presence of nitric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its shorter reaction times and cleaner processes .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1H-Indazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Indazole-4,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1H-Indazole: Lacks the cyano groups and has different reactivity and applications.
2H-Indazole: Another isomer with distinct chemical properties and uses.
1H-Imidazole-4,5-dicarbonitrile: Similar structure but with an imidazole core instead of indazole.
Properties
CAS No. |
1018975-33-1 |
|---|---|
Molecular Formula |
C9H4N4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1H-indazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-2-9-8(5-12-13-9)7(6)4-11/h1-2,5H,(H,12,13) |
InChI Key |
NKISRWGIXHHXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)


![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)


![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)



![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)

